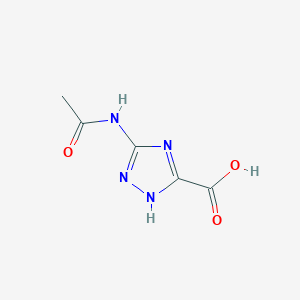

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of an acetamido group and a carboxylic acid group attached to a 1,2,4-triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones under thermal conditions. The reaction conditions often require temperatures exceeding 140°C to achieve the desired cyclization . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to produce methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Wissenschaftliche Forschungsanwendungen

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: It is used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the triazole ring, which can form stable complexes with metal ions and other biomolecules . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: This compound is a methyl ester derivative of the triazole carboxylic acid and is used in similar research applications.

Methyl-1H-1,2,4-triazole-3-carboxylate: Another derivative used as a precursor for nucleoside analogues.

Uniqueness

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Biologische Aktivität

5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 199291-95-7) is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its triazole ring and carboxylic acid functional group. Its molecular formula is C5H6N4O3, and it has a molecular weight of 158.13 g/mol. The compound is soluble in polar solvents, which enhances its bioavailability.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antiviral Activity : Research indicates that this compound has potential antiviral properties. It has been shown to inhibit viral replication in vitro, suggesting its use in treating viral infections.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity. Studies using DPPH and ABTS assays reveal that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress .

- Antimicrobial Activity : It has been evaluated for antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against these microorganisms .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and bacterial metabolism. For example, it has been suggested that triazole derivatives can interfere with the activity of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in neurodegenerative diseases .

- Cellular Interaction : It interacts with cellular proteins and pathways that regulate inflammation and oxidative stress responses. This interaction may lead to reduced production of pro-inflammatory cytokines and other mediators .

Study 1: Antiviral Efficacy

In a study assessing the antiviral potential of this compound against influenza virus strains, the compound exhibited significant inhibition of viral replication at concentrations as low as 10 µM. The mechanism was linked to the disruption of viral RNA synthesis.

Study 2: Antioxidant Activity

A comparative analysis of antioxidant activities revealed that this compound had an IC50 value of 0.397 µM in the ABTS assay, comparable to standard antioxidants like ascorbic acid (IC50 = 0.87 µM). This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral, Antioxidant | 0.397 (ABTS) | Effective against viral replication |

| Triazole Derivative A | AChE Inhibitor | 0.23 | More potent than donepezil |

| Triazole Derivative B | Antimicrobial | 0.48 | Broad-spectrum activity |

Eigenschaften

IUPAC Name |

3-acetamido-1H-1,2,4-triazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-2(10)6-5-7-3(4(11)12)8-9-5/h1H3,(H,11,12)(H2,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESXJZMXVQJEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406388 |

Source

|

| Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199291-95-7 |

Source

|

| Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.